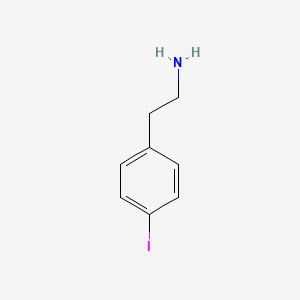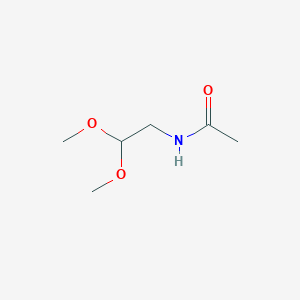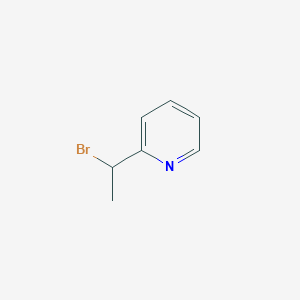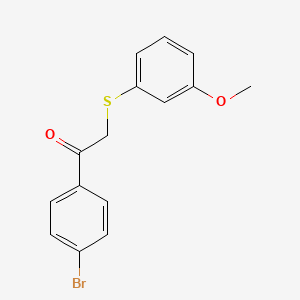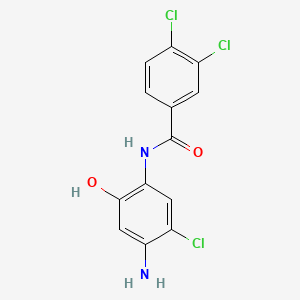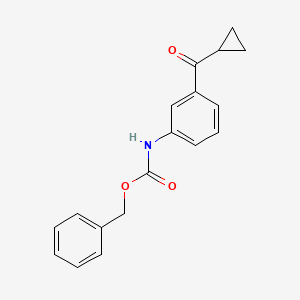
(3-Cyclopropanecarbonyl-phenyl)-carbamic acid benzyl ester
Overview
Description
(3-Cyclopropanecarbonyl-phenyl)-carbamic acid benzyl ester, also known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. It was first synthesized in 2009 and has since been extensively studied for its potential use in cancer treatment.
Mechanism of Action
(3-Cyclopropanecarbonyl-phenyl)-carbamic acid benzyl ester selectively inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This leads to a decrease in CK2-mediated phosphorylation of target proteins, which can affect various cellular processes such as cell proliferation, survival, and DNA repair.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, this compound has been studied for its potential use in other diseases such as Alzheimer's and inflammatory disorders.
Advantages and Limitations for Lab Experiments
One advantage of (3-Cyclopropanecarbonyl-phenyl)-carbamic acid benzyl ester is its selectivity for CK2, which reduces the potential for off-target effects. However, its potency can vary depending on the cell type and experimental conditions, which can affect its effectiveness. In addition, this compound has poor solubility in water, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research on (3-Cyclopropanecarbonyl-phenyl)-carbamic acid benzyl ester. One area of interest is the development of combination therapies that include this compound and other cancer treatments. Another area of research is the identification of biomarkers that can predict response to this compound treatment. Additionally, there is ongoing research on the use of this compound in other diseases, such as autoimmune disorders and viral infections.
Scientific Research Applications
(3-Cyclopropanecarbonyl-phenyl)-carbamic acid benzyl ester has been extensively studied for its potential use in cancer treatment. Protein kinase CK2 is overexpressed in many cancer types and has been shown to play a role in tumor growth and survival. This compound inhibits CK2 activity, leading to decreased cell proliferation and increased apoptosis in cancer cells.
Properties
IUPAC Name |
benzyl N-[3-(cyclopropanecarbonyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-17(14-9-10-14)15-7-4-8-16(11-15)19-18(21)22-12-13-5-2-1-3-6-13/h1-8,11,14H,9-10,12H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFBWJSPQCDJQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC(=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438682 | |
| Record name | Benzyl [3-(cyclopropanecarbonyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162174-76-7 | |
| Record name | Carbamic acid, [3-(cyclopropylcarbonyl)phenyl]-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162174-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl [3-(cyclopropanecarbonyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(Piperidin-4-yl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B1611373.png)




![1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane](/img/structure/B1611380.png)
